Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate
Overview
Description
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a hydroxyl group at the 7-position, and a methyl group at the 1-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Functional Groups: The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions, while the ethyl ester group at the 5-position can be introduced via esterification reactions using ethyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Similar structure but lacks the hydroxyl and ethyl groups.
Ethyl 1H-indole-3-carboxylate: Similar ester group but different core structure (indole instead of indazole).
2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole: Contains a similar indazole core but with different substituents.
Uniqueness
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate is unique due to the specific combination of functional groups on the indazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-hydroxy-1-methylindazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)7-4-8-6-12-13(2)10(8)9(14)5-7/h4-6,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJOXROKUOVSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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